3-Ethynyl-4-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-4-fluorobenzonitrile: is an organic compound with the molecular formula C9H4FN . It is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 3-Ethynyl-4-fluorobenzonitrile typically involves the coupling of a fluorobenzonitrile derivative with an ethynyl reagent. One common method is the Sonogashira coupling reaction , which involves the reaction of 4-fluorobenzonitrile with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
3-Ethynyl-4-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The triple bond in the ethynyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions such as the Sonogashira coupling.
Copper Co-catalysts: Often used in conjunction with palladium catalysts to enhance reaction efficiency.
Electrophiles and Nucleophiles: Various electrophiles and nucleophiles can be used to modify the ethynyl group.
Major Products Formed:
Substituted Benzonitriles: Resulting from substitution reactions.
Addition Products: Formed by the addition of electrophiles to the ethynyl group.
Scientific Research Applications
Chemistry:
3-Ethynyl-4-fluorobenzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities .
Industry:
In the materials science industry, this compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its ability to introduce functional groups that enhance material properties .
Mechanism of Action
The mechanism of action of 3-Ethynyl-4-fluorobenzonitrile in chemical reactions involves the activation of the ethynyl group, which can participate in various coupling and addition reactions. The presence of the fluorine atom influences the reactivity of the compound by altering the electronic properties of the benzonitrile core. This can affect the compound’s interaction with catalysts and reagents, leading to different reaction pathways .
Comparison with Similar Compounds
4-Ethynylbenzonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Ethynylbenzonitrile: Similar structure but without the fluorine atom, leading to variations in chemical behavior.
4-Fluorobenzonitrile: Contains the fluorine atom but lacks the ethynyl group, resulting in different applications and reactivity.
Uniqueness:
3-Ethynyl-4-fluorobenzonitrile is unique due to the combination of the ethynyl group and the fluorine atom on the benzonitrile core. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
3-ethynyl-4-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFNYZPFJHAPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.